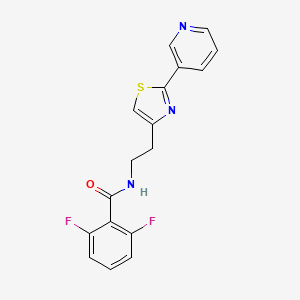
2,6-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide
説明
This compound belongs to the class of organic compounds known as aryl-phenylketones . It has been used in the synthesis of 2,6-difluoro- N - (3-methoxy-1 H -pyrazolo [3,4- b ]pyridine-5-yl)-3- (propylsulfonamidio)benzamide and methyl 2,6-difluorobenzoate .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves various chemical groups . Unfortunately, the specific molecular structure details for this compound are not available in the retrieved resources.Chemical Reactions Analysis
The chemical reactions involving this compound have been studied, with observations that it could reduce the expression of COL1A1 in HSC-T6 cells . This suggests that the extracellular matrix molecules’ deposition was also reduced.科学的研究の応用
Antiviral Research
This compound has shown potential in antiviral research due to its ability to inhibit viral replication. Its structure allows it to interact with viral enzymes, potentially blocking their activity and preventing the virus from multiplying. This makes it a candidate for developing treatments against various viral infections .
Cancer Therapy
In cancer research, this compound is being explored for its ability to inhibit the growth of cancer cells. Its unique structure allows it to interfere with specific signaling pathways that are crucial for cancer cell proliferation. This makes it a promising candidate for targeted cancer therapies, particularly in cancers that are resistant to conventional treatments .
Neurodegenerative Diseases
Research has indicated that this compound may have neuroprotective properties. It can potentially modulate pathways involved in neurodegeneration, making it a candidate for treating diseases such as Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier enhances its potential effectiveness in these applications .
Anti-inflammatory Applications
The compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes it a potential candidate for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antibacterial Agents
Due to its unique chemical structure, this compound has shown promise as an antibacterial agent. It can disrupt bacterial cell wall synthesis or interfere with bacterial DNA replication, making it effective against a range of bacterial pathogens. This application is particularly important in the context of rising antibiotic resistance .
Agricultural Chemicals
In agriculture, this compound is being explored for its potential as a pesticide or herbicide. Its ability to disrupt specific biological pathways in pests or weeds makes it a valuable tool for protecting crops and improving agricultural yields. Its fluorinated structure enhances its stability and effectiveness in various environmental conditions .
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been shown to possess various biological activities , suggesting that this compound may also influence multiple biochemical pathways.
Result of Action
Based on the biological activities of similar compounds , it can be inferred that this compound may have a significant impact on cellular processes.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,6-difluoro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3OS/c18-13-4-1-5-14(19)15(13)16(23)21-8-6-12-10-24-17(22-12)11-3-2-7-20-9-11/h1-5,7,9-10H,6,8H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDJIKLISJDQHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCC2=CSC(=N2)C3=CN=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327268 | |
| Record name | 2,6-difluoro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815269 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
863513-29-5 | |
| Record name | 2,6-difluoro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2433388.png)
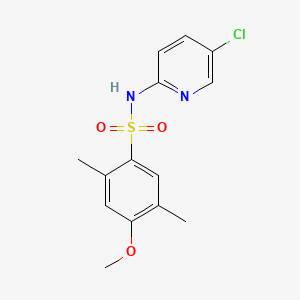
![2-(4-acetylpiperazin-1-yl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-oxoacetamide](/img/structure/B2433391.png)
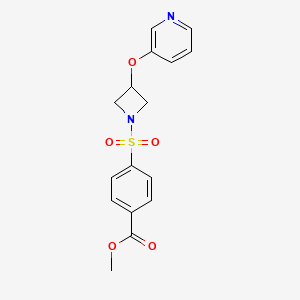
![1-[(Cyclohexylmethyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2433393.png)
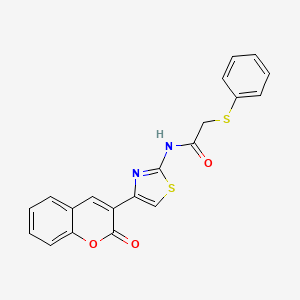

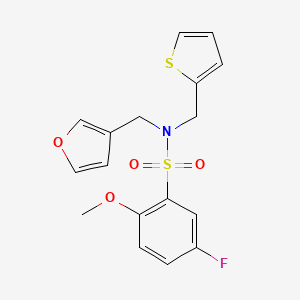
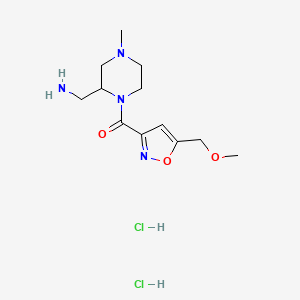
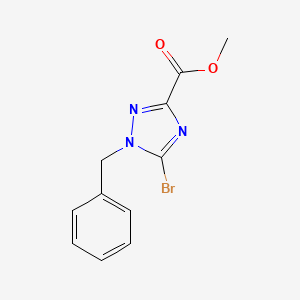
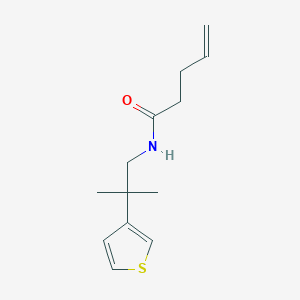

![4-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2433408.png)
![2-((2-fluorobenzyl)thio)-6,6-dimethyl-9-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2433410.png)